molecular formula C6H11NO2 B1606820 (S)-2-Amino-pent-4-enoic acid methyl ester CAS No. 50299-15-5

(S)-2-Amino-pent-4-enoic acid methyl ester

Cat. No.: B1606820
CAS No.: 50299-15-5
M. Wt: 129.16 g/mol
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
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Description

Significance of Chiral α-Amino Acid Esters in Synthetic Organic Chemistry

Chiral α-amino acid esters are a cornerstone of synthetic organic chemistry, prized for their role as fundamental intermediates and chiral sources. nih.govresearchgate.net These compounds are integral to numerous fields, including medicinal chemistry and peptide synthesis. nih.govresearchgate.net Their utility stems from the stereochemically defined center at the α-carbon, which allows for the controlled introduction of chirality into larger, more complex molecules. This is particularly critical in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. nih.gov

Amino acid esters are frequently used as starting materials for the synthesis of non-natural amino acids, which are incorporated into peptides to create novel structures with enhanced properties, such as improved stability or unique biological functions. orgsyn.orgresearchgate.net General methods for their preparation often involve the direct esterification of the parent amino acid using reagents like thionyl chloride in an alcohol, or methanol (B129727) in the presence of trimethylchlorosilane, a process compatible with a wide range of natural and synthetic amino acids. nih.gov The hydrochloride salts of these esters are often preferred as they are typically more shelf-stable than the free esters, which can be prone to polymerization or cyclization into diketopiperazines. wikipedia.org

Overview of (S)-2-Amino-pent-4-enoic acid methyl ester as a Chiral Synthon

This compound, also known as (S)-allylglycine methyl ester, is a prominent example of a chiral synthon derived from an unnatural amino acid. orgsyn.orgresearchgate.net Its allyl group provides a reactive site for a wide array of chemical transformations, making it a versatile building block for constructing complex organic molecules. nih.gov These include peptide mimics, constrained peptides, and various heterocyclic systems. orgsyn.orgorgsyn.org

Research in this area has led to the development of detailed synthetic pathways to access this compound in an enantiomerically pure form, often involving the use of protecting groups to selectively mask the reactive amino functionality. A notable example is the multi-step synthesis of N-(Boc)-(S)-allylglycine methyl ester. This process begins with a readily available chiral starting material, tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate, which is first converted to an iodo-intermediate. orgsyn.orgorgsyn.org This intermediate then undergoes a zinc-mediated Negishi cross-coupling reaction with vinyl bromide, catalyzed by a palladium complex, to yield the desired N-protected (S)-allylglycine methyl ester. researchgate.netorgsyn.org The N-Boc protecting group can subsequently be removed using dry HCl gas to yield the hydrochloride salt of the target ester. orgsyn.org

The physical and spectroscopic properties of this compound and its derivatives are well-characterized, providing essential data for its identification and use in further synthetic applications.

Table 1: Physical and Chemical Properties
PropertyValueCompoundReference
Molecular FormulaC6H11NO2This compound chemenu.com
Molecular Weight129.16 g/molThis compound chemenu.com
CAS Number50299-15-5This compound chemenu.com
CAS Number173723-62-1This compound hydrochloride chemsrc.com
Physical FormBrown solidThis compound hydrochloride orgsyn.org
Optical Rotation [α]D+20.2 (c 1.5, CHCl3)N-(Boc)-(S)-allylglycine methyl ester orgsyn.org
Table 2: 1H-NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) and MultiplicityReference
This compound hydrochlorideCD3OD2.68-2.75 (m, 2H), 3.86 (s, 3H), 4.16-4.19 (m, 1H), 5.27-5.33 (m, 2H), 5.77-5.81 (m, 1H) orgsyn.org

Scope and Objectives of Research on this compound Chemistry

The primary objective of research involving this compound is to leverage its unique structural features for the efficient and stereocontrolled synthesis of valuable organic compounds. A significant area of focus is the development of novel synthetic methodologies that provide access to a diverse range of unnatural amino acids. nih.govnih.gov These custom-designed amino acids are crucial for advancing medicinal chemistry and materials science. thieme-connect.de

A key goal is to utilize the terminal alkene of the allylglycine scaffold for further chemical elaboration. This functional group can participate in a variety of reactions, such as metathesis, hydroformylation, or ozonolysis, allowing for the introduction of new functional groups and the construction of complex carbon skeletons. This versatility enables the synthesis of molecules with significant biological activity, including potent enzyme inhibitors and peptide-based therapeutics. orgsyn.orgresearchgate.net Furthermore, research aims to refine existing synthetic routes to improve efficiency, atom economy, and enantiomeric purity, making these valuable chiral building blocks more accessible for broader academic and industrial applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQZRHILTYGZQL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348998
Record name AC1LD4KV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50299-15-5
Record name AC1LD4KV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 2 Amino Pent 4 Enoic Acid Methyl Ester and Its Precursors

Direct Esterification Approaches

Direct esterification methods provide a straightforward pathway to (S)-2-Amino-pent-4-enoic acid methyl ester from its corresponding carboxylic acid. These approaches are often favored for their simplicity and efficiency, utilizing common and effective esterification reagents.

Esterification of Amino Acids using Trimethylchlorosilane-Methanol Systems

A highly convenient and efficient method for the synthesis of amino acid methyl esters involves the use of a trimethylchlorosilane (TMSCl) and methanol (B129727) system. nih.gov This procedure is notable for its mild reaction conditions, typically proceeding at room temperature, and its applicability to a wide range of amino acids, including natural, aromatic, and aliphatic types. nih.govresearchgate.net The reaction involves treating the amino acid with an excess of TMSCl in methanol. The TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification of the carboxylic acid function. This method avoids the harsh conditions associated with traditional Fischer esterification using gaseous HCl or sulfuric acid. acs.orgnih.gov

The general procedure involves dissolving the amino acid in methanol, followed by the slow addition of trimethylchlorosilane. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov Upon completion, the solvent is removed under reduced pressure to yield the desired amino acid methyl ester hydrochloride salt in good to excellent yields. nih.gov This method's compatibility with various functional groups and simple workup makes it an attractive choice for preparing this compound from its parent amino acid. nih.govunirioja.es

Table 1: Examples of Amino Acid Esterification using TMSCl/Methanol nih.gov
Amino AcidReaction Time (h)Yield (%)
Glycine (B1666218)598
L-Alanine596
L-Phenylalanine698
L-Tyrosine895
L-Glutamic acid694 (dimethyl ester)

Facile Transformation of N-(Boc)-Protected α-Amino Acids to N-Unprotected α-Amino Methyl Esters

In many synthetic sequences, the amino group of an amino acid is protected, commonly with the tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The transformation of an N-Boc protected α-amino acid to its corresponding unprotected methyl ester involves a two-step sequence of esterification followed by deprotection, or sometimes a one-pot procedure that accomplishes both.

The esterification of the N-Boc protected acid can be achieved under standard conditions. However, the subsequent removal of the Boc group is a critical step. The Boc group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.org A common method for deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or using HCl in dioxane. reddit.com

Asymmetric Synthesis Strategies

Enantioselective Synthesis via Chiral Auxiliary Reagents, e.g., L-Valine

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org Derivatives of natural amino acids, such as L-valine, are effective chiral auxiliaries. For instance, L-valine methyl ester can be used to prepare chiral auxiliaries like 5,5-dimethyl-2-phenylamino-2-oxazoline. researchgate.net

In a typical strategy to synthesize an α-amino acid, a glycine enolate equivalent is attached to a chiral auxiliary. The resulting chiral enolate then reacts with an electrophile, in this case an allyl halide (e.g., allyl bromide), with the bulky auxiliary directing the approach of the electrophile to one face of the enolate, thereby inducing asymmetry. Subsequent cleavage of the auxiliary yields the enantioenriched α-allylated amino acid. L-valine is a particularly relevant choice as its derivatives can provide a strong stereochemical bias, leading to high diastereoselectivity in the alkylation step. nih.gov

Palladium-Catalyzed Asymmetric Cross-Coupling Reactions

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a premier method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.de This strategy is exceptionally well-suited for the synthesis of α,α-disubstituted α-amino acids, including the target compound. chemistryviews.org The reaction typically involves the alkylation of a stabilized pronucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. thieme-connect.de

For the synthesis of this compound, a common approach is the allylation of a glycine Schiff base ester, such as N-(diphenylmethylene)glycine methyl ester. This substrate serves as a glycine enolate equivalent. The reaction with an allylic carbonate or acetate (B1210297), catalyzed by a palladium complex ligated with a chiral ligand (e.g., Trost ligand, BOX ligands), can produce the allylated product with high yield and excellent enantioselectivity (up to 98% ee). researchgate.netrsc.org A three-component coupling of α-iminoesters, Grignard reagents, and an allyl source has also been reported as a powerful method for generating complex α-allyl-α-aryl α-amino acids. nih.govacs.orgnih.gov The success of these reactions has established Pd-catalyzed methods as a robust route to enantiomerically enriched α- and β-amino acids. rsc.org

Table 2: Representative Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) Systems
NucleophileElectrophileCatalyst System (Pd Source + Ligand)Yield (%)Enantiomeric Excess (ee, %)Reference
3-Amino-2-oxindoleAllyl AcetatePd(II) + Tartrate-derived bioxazolineUp to 91Up to 98 researchgate.net
Pyrrole CarboxylateCyclopentene-1,4-diol derivative[Pd(allyl)Cl]₂ + (R,R)-Trost Ligand8392 nih.gov
Thietane 1,1-dioxideAllyl Ester[Pd₂(dba)₃] + (S,S)-ANDEN-phenyl Trost Ligand8696 acs.org

Asymmetric Phase-Transfer Catalysis in α-Amino Acid Equivalent Synthesis

Asymmetric phase-transfer catalysis (PTC) is an environmentally friendly and operationally simple technique for synthesizing chiral α-amino acids. proquest.com This method involves the reaction of a substrate in an organic phase with a reagent in an aqueous phase, facilitated by a chiral phase-transfer catalyst that transports one reactant across the phase boundary. organic-chemistry.org

The typical substrate for this synthesis is a glycine Schiff base ester, such as N-(diphenylmethylene) glycine tert-butyl ester, which is deprotonated at the α-position under basic conditions (e.g., aqueous NaOH or KOH) to form an enolate. organic-chemistry.org A chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, acts as the phase-transfer catalyst. organic-chemistry.orgacs.org This chiral cation pairs with the enolate anion, and the resulting lipophilic ion pair migrates into the organic phase where it reacts with an alkylating agent, such as allyl bromide. The chiral environment provided by the catalyst ensures that the alkylation occurs enantioselectively. proquest.comorganic-chemistry.org This method has been shown to produce α-amino acid derivatives in high yields (82–92%) and with outstanding enantiomeric excess (94–99%). organic-chemistry.org

Stereoselective 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles in a single, often stereocontrolled, step. wikipedia.org In the context of amino acid synthesis, azomethine ylides are common 1,3-dipoles, frequently generated in situ from α-amino acids or their esters. nih.govnih.gov These ylides react with various dipolarophiles (typically alkenes or alkynes) to yield pyrrolidine (B122466) rings, which are valuable scaffolds in natural products and pharmaceuticals. nih.gov

The versatility of this method allows for the generation of complex, stereochemically rich structures. nih.govrsc.org For instance, azomethine ylides formed from the condensation of α-amino acids with aldehydes can undergo cycloaddition to build diverse heterocyclic frameworks. nih.gov While many applications focus on creating pyrrolidine rings from glycine-derived ylides, the use of α-substituted amino esters to form acyclic products or other ring systems is an area of ongoing research. nih.gov Catalytic asymmetric 1,3-dipolar cycloadditions, often employing metal complexes with chiral ligands, are particularly effective for controlling the stereochemistry of the final products. nih.govmdpi.com The reaction can be directed to produce specific diastereomers and enantiomers, making it a strategic approach for synthesizing precursors to chiral amino acids like allylglycine. rsc.orgrsc.org

Dipole SourceDipolarophileCatalyst/ConditionsProduct TypeRef
α-Amino Acid + AldehydeAlkeneThermal or CatalyticPyrrolidine Derivative nih.gov
Glycinate ImineAlkeneCu(I) or Ag(I) / Chiral LigandChiral Pyrrolidine nih.gov
α-Imino-esterAlkeneKF/Al₂O₃Pyrrolidine nih.gov

Highly Enantioselectivewikipedia.orgnih.gov-Sigmatropic Rearrangements

Highly enantioselective wikipedia.orgnih.gov-sigmatropic rearrangements represent a sophisticated strategy for the synthesis of α,α-disubstituted amino acids, including allylglycine derivatives. This type of pericyclic reaction involves the formal migration of a substituent across a π-system and can proceed with a high degree of stereocontrol. mdpi.com

One notable application is the rearrangement of allylic selenimides to produce chiral α-alkyl,α-vinyl amino acids. wikipedia.org This process typically begins with the synthesis of a trisubstituted allylic selenide (B1212193). An aldehyde undergoes an organocatalytic α-selenenylation, followed by a Horner-Wadsworth-Emmons (HWE) olefination to install the double bond. wikipedia.org The resulting allylic selenide is then converted to a selenimide, which undergoes a spontaneous wikipedia.orgnih.gov-sigmatropic rearrangement to form the desired α-vinyl amino acid derivative with high enantiomeric purity. wikipedia.org This methodology allows for the creation of quaternary stereocenters and provides access to both (E)- and (Z)-geometrical isomers, which can yield opposite enantiomers of the final product. wikipedia.org Theoretical studies on related allylic selenoxide rearrangements indicate that the transition state geometry (endo vs. exo) is key to the stereochemical outcome. rsc.org

PrecursorKey TransformationProductEnantiomeric PurityRef
Aldehydeα-Selenenylation, HWE OlefinationAllylic SelenideN/A wikipedia.org
Allylic SelenideConversion to Selenimide, wikipedia.orgnih.gov-Rearrangementα-Alkyl,α-vinyl amino acidHigh wikipedia.org

Synthesis via Olefination and Homologation Reactions

The Wittig reaction and its variants are fundamental tools for alkene synthesis, converting aldehydes or ketones into olefins via the reaction with a phosphonium (B103445) ylide. researchgate.net This methodology has been adapted for the stereoselective synthesis of allylglycine derivatives.

A specific method involves starting with an oxobutanoate derivative, such as (S)-methyl 2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate, which contains the required amino acid backbone and a ketone functionality. This intermediate is then subjected to a Wittig reaction with an appropriate alkyltriphenylphosphonium halide to construct the terminal double bond of the allyl group. The stereochemistry of the newly formed double bond ((Z) or (E)) can often be controlled by the nature of the ylide and the reaction conditions. For instance, using methyltriphenylphosphonium (B96628) iodide in the presence of a base like potassium bis(trimethylsilyl)amide (KHMDS) in toluene (B28343) at low temperatures can yield the desired allylglycine derivative. This approach provides a direct route to the target compound from a functionalized amino acid precursor.

Starting MaterialWittig ReagentBase/SolventProductYieldRef
(S)-methyl 2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoateMethyltriphenylphosphonium IodideKHMDS / Toluene(S,Z)-Allylglycine derivative82%
(S)-methyl 2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate5-Ethylsulfonyl-1-phenyl-1H-tetrazoleKHMDS / THF(S,E)-Allylglycine derivative-

Homologation, or chain elongation, provides another pathway to allylglycine derivatives from simpler α-amino acid precursors. A highly efficient method starts from readily available N-protected serine esters. This strategy constitutes a two-carbon chain elongation of the serine side chain.

In a typical sequence, the hydroxyl group of an N-Boc-L-serine derivative is first converted into a good leaving group, such as an iodide, to form a tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate intermediate. nih.govnih.gov This transformation is often achieved using triphenylphosphine (B44618) and iodine in the presence of imidazole. nih.govnih.gov The resulting β-iodoalanine derivative is then used as an electrophile in a cross-coupling reaction. A palladium-catalyzed Negishi-type coupling with a vinyl organometallic reagent, such as vinylzinc bromide (formed in situ from vinyl bromide and activated zinc), effectively adds the two-carbon vinyl unit, completing the synthesis of the N-protected allylglycine backbone. nih.govnih.gov

Preparation of N-Protected (S)-Allylglycine Methyl Esters

A robust and scalable method for preparing N-protected (S)-allylglycine methyl ester involves a zinc-mediated, palladium-catalyzed cross-coupling reaction. nih.gov This approach builds upon the homologation strategy described previously, starting from an enantiomerically pure derivative of serine.

The synthesis begins with the conversion of N-Boc-(L)-serine methyl ester into tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. nih.govnih.gov This key intermediate is then subjected to a Negishi cross-coupling. An organozinc reagent is first prepared in situ through the insertion of activated zinc (often prepared using TMS-Cl) into the carbon-iodine bond of the iodoalanine derivative. nih.govnih.gov This organozinc species is then coupled with vinyl bromide in the presence of a palladium catalyst system, typically consisting of Pd₂(dba)₃ and a phosphine (B1218219) ligand like tri(o-tolyl)phosphine. nih.govnih.gov The reaction is carefully controlled, with the coupling often performed at low temperatures before allowing the mixture to warm, to achieve good yields of the final product, tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate, which is the N-Boc protected methyl ester of (S)-allylglycine. nih.gov

StepReagents & ConditionsIntermediate/ProductYieldRef
1. IodinationN-Boc-L-Serine methyl ester, PPh₃, I₂, Imidazole, DCMtert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate82% nih.govnih.gov
2. CouplingIodo-intermediate, Activated Zinc, Pd₂(dba)₃, P(o-tolyl)₃, Vinyl bromide, DMF/THFtert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate64-82% nih.govnih.gov

Chemical Transformations and Reactivity of S 2 Amino Pent 4 Enoic Acid Methyl Ester

N-Protection and Deprotection Studies

Protecting the nucleophilic α-amino group is a critical first step in many synthetic applications, particularly in peptide synthesis, to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com The derivatization of (S)-2-Amino-pent-4-enoic acid methyl ester to its N-Boc protected form, N-(Boc)-L-allylglycine methyl ester, is a standard and efficient procedure.

The protection reaction is typically carried out by treating the amino acid ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction can be performed in various solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or aqueous mixtures. fishersci.co.uk

The subsequent deprotection of the Boc group to regenerate the free amine is achieved by treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), often used as a solution in a solvent like DCM, or hydrochloric acid (HCl) in an organic solvent are highly effective for this purpose. fishersci.co.ukresearchgate.net This process is a simple carbamate (B1207046) hydrolysis that proceeds readily at room temperature. fishersci.co.uk The ester functionality is generally stable under these acidic conditions, ensuring selective deprotection of the amine. researchgate.net

Table 1: Reaction Conditions for N-Boc Protection and Deprotection
TransformationReagentsTypical ConditionsReference
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP)DCM or THF, Room Temperature fishersci.co.uk
N-Boc DeprotectionTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)DCM or neat, Room Temperature fishersci.co.ukresearchgate.net

Besides the Boc group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, especially in solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, stable reagents such as Fmoc-benzotriazoles in the presence of a base like triethylamine. organic-chemistry.org

A key advantage of the Fmoc group is its lability to bases, which provides an orthogonal protection strategy to the acid-labile Boc group. nih.gov Deprotection is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This mild condition allows for the selective removal of Fmoc without affecting acid-sensitive protecting groups on side chains or the linkage to a solid support in SPPS. organic-chemistry.org

Table 2: Fmoc Protection and Deprotection
TransformationReagentsTypical ConditionsReference
N-Fmoc ProtectionFmoc-Cl or Fmoc-benzotriazole, Base (e.g., Triethylamine)Aqueous or organic solvent, Room Temperature organic-chemistry.org
N-Fmoc DeprotectionPiperidine (e.g., 20% in DMF)DMF or NMP, Room Temperature organic-chemistry.org

Reactions at the Alkene Moiety

The terminal double bond in this compound serves as a handle for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

The alkene functionality can act as a dipolarophile in [3+2] cycloaddition reactions. qu.edu.sa Specifically, the 1,3-dipolar cycloaddition with nitrones is a powerful method for synthesizing five-membered isoxazolidine (B1194047) heterocycles, which are valuable precursors to amino alcohols and other complex molecules. qu.edu.sarsc.org When a chiral nitrone is used, this reaction can proceed with high levels of stereocontrol, generating multiple new stereogenic centers. qu.edu.samdpi.com

Research has shown that chiral nitrones, often derived from natural products or chiral auxiliaries like (-)-menthone, react with C-vinyl or C-allyl compounds with high regio- and diastereoselectivity. qu.edu.sa Similarly, chiral nitrones derived from α-amino acids such as L-valine have been shown to react with acrylic esters to form diastereomeric isoxazolidines. researchgate.net The stereochemical outcome is influenced by the steric hindrance of the nitrone and the reaction conditions. researchgate.net This methodology is directly applicable to this compound for the stereoselective synthesis of complex amino acid derivatives.

Table 3: 1,3-Dipolar Cycloaddition Findings
ReactantsProductKey FeatureReference
Chiral Nitrone + Alkene (Dipolarophile)IsoxazolidineCreates up to three new contiguous stereocenters. mdpi.com qu.edu.samdpi.comresearchgate.net
(-)-Menthone-derived nitrone + C-vinyl-glycosideC-glycosyl α-amino acid precursorHigh regio- and diastereoselectivity. qu.edu.sa qu.edu.sa

Amide Bond Formation and Peptide Coupling Reactions

The primary amine of this compound is readily available for nucleophilic attack on an activated carboxylic acid, making it an excellent component for peptide synthesis.

The formation of a peptide bond is achieved by coupling the free amino group of this compound with the activated carboxyl group of an N-protected amino acid. nih.govwikipedia.org This process, central to peptide chemistry, requires a coupling reagent to facilitate the condensation. nih.govbachem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxy-benzotriazole (HOBt) to increase efficiency and suppress racemization. wikipedia.orgbachem.com Other classes of reagents include phosphonium (B103445) salts (e.g., BOP) and aminium/uronium salts (e.g., HATU). bachem.com The N-protected amino acid is activated by the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea or an active ester), which is then attacked by the amino group of the allylglycine methyl ester to form the dipeptide. masterorganicchemistry.comwikipedia.org This strategy allows for the stepwise construction of peptides and peptidomimetics containing the versatile allylglycine residue. nih.gov

Table 4: Common Peptide Coupling Reagents
Reagent ClassExamplesMechanism/FeaturesReference
CarbodiimidesDCC, DIC, EDCForm reactive O-acylisourea intermediate. Additives like HOBt suppress racemization. wikipedia.org wikipedia.orgbachem.com
Phosphonium SaltsBOP, PyBOPConvert carboxyl groups into active esters. High coupling rates. bachem.com bachem.com
Aminium/Uronium SaltsHATU, HBTU, TBTUHighly efficient, require addition of a non-nucleophilic base (e.g., DIPEA). bachem.com bachem.com

Ester Hydrolysis and Further Derivatization of the Carboxyl Group

The methyl ester functionality of this compound is a key site for chemical modification, allowing for its conversion into the corresponding carboxylic acid or direct transformation into other functional groups, most notably amides. These transformations are fundamental in utilizing this non-proteinogenic amino acid as a building block in peptide synthesis and medicinal chemistry.

Ester Hydrolysis

The hydrolysis of the methyl ester to yield (S)-2-amino-pent-4-enoic acid (L-allylglycine) is a standard and often necessary first step for subsequent derivatization of the carboxyl group. This reaction can be achieved under both acidic and basic conditions.

Under basic conditions, saponification is typically carried out using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous-organic solvent system like water/methanol (B129727) or water/tetrahydrofuran (THF) to ensure solubility of the ester. commonorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and the free amine, usually yielding the hydrochloride or trifluoroacetate (B77799) salt of the amino acid.

Acid-catalyzed hydrolysis is also a viable method. commonorganicchemistry.com This process is the reverse of Fischer esterification and requires a large excess of water to drive the equilibrium toward the carboxylic acid product. commonorganicchemistry.com Strong mineral acids like hydrochloric acid (HCl) in an aqueous medium are commonly employed, often with heating. google.com The product is directly obtained as the corresponding acid salt.

Interactive Data Table: General Conditions for Ester Hydrolysis

Condition Type Reagents Solvent(s) Typical Temperature Product Form (Post-Workup)
Basic (Saponification)LiOH or NaOHWater/Methanol, Water/THFRoom Temp. to RefluxFree amino acid or its salt
AcidicHCl (aq) or H₂SO₄ (aq)WaterRefluxAmino acid salt (e.g., hydrochloride)

Further Derivatization of the Carboxyl Group

While hydrolysis to the carboxylic acid is common, the methyl ester can also be a precursor for other derivatives, primarily amides. The formation of an amide bond from the carboxylic acid (generated in situ or in a separate step) is a cornerstone of peptide synthesis.

Amide Bond Formation:

The direct reaction of an amine with an ester to form an amide (aminolysis) is generally a slow process unless highly activated esters are used. google.com Therefore, for efficient amide bond formation, this compound is typically first hydrolyzed to the corresponding carboxylic acid. The resulting acid is then "activated" using coupling reagents to facilitate the reaction with an amine. This strategy prevents undesirable side reactions and ensures high yields. researchgate.net

The process involves treating the N-protected L-allylglycine with a coupling agent and an amine. A vast array of coupling reagents has been developed for this purpose. ucl.ac.uk

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.org To minimize the risk of racemization at the alpha-carbon, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is often included. libretexts.org

Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient and lead to faster reaction times with less racemization compared to carbodiimides alone. wikipedia.org They convert the carboxylic acid into an activated ester in situ, which rapidly reacts with the amine.

In a typical synthetic sequence, the N-Boc protected (S)-2-amino-pent-4-enoic acid would be coupled with a desired amino acid ester or amine nucleophile using one of these established coupling protocols to form a new peptide bond. orgsyn.org

Interactive Data Table: Common Coupling Reagents for Amide Bond Formation from Carboxylic Acids

Reagent Class Example Reagent Typical Additive Key Features
CarbodiimidesEDC, DCCHOBt, HOAtWidely used, cost-effective; additive suppresses racemization. libretexts.org
Phosphonium SaltsPyBOP®, PyAOPNone requiredHigh efficiency, low racemization, good for sterically hindered couplings. wikipedia.org
Uronium/Guanidinium SaltsHATU, HBTU, COMUDIPEA (as base)Very fast reaction rates, high yields, suitable for solid-phase synthesis. wikipedia.org

In some modern synthetic approaches, direct conversion of esters to amides is possible under specific conditions, avoiding the need for prior hydrolysis. For instance, the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), has been shown to convert esters to primary amides rapidly at room temperature. nih.gov This method offers a direct route from this compound to its corresponding primary amide, (S)-2-amino-pent-4-enamide.

Applications of S 2 Amino Pent 4 Enoic Acid Methyl Ester in Complex Organic Synthesis

Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a strategy to enhance potency, stability, and pharmacokinetic properties. (S)-2-Amino-pent-4-enoic acid methyl ester, often referred to as L-allylglycine methyl ester, is particularly useful in this context due to the synthetic versatility of its terminal double bond.

In the realm of peptide drug discovery, the ester and amino functionalities of this compound allow for its direct incorporation into peptide chains using standard synthesis protocols, such as Solid-Phase Peptide Synthesis (SPPS). The amine group is typically protected with a temporary protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl), enabling stepwise addition to a growing peptide chain.

The real value of this building block lies in its allylic side chain. Once incorporated into a peptide, the terminal alkene serves as a reactive handle for post-synthetic modifications. This allows for the introduction of diverse functionalities, such as fluorescent labels, cross-linking agents, or moieties designed to improve cell permeability or target engagement, without altering the core peptide backbone. This approach is critical in developing novel peptide-based therapeutics with tailored properties.

Peptide conformation is crucial for biological activity. β-turns are common secondary structures that play a vital role in molecular recognition. Synthesizing constrained peptidomimetics that mimic these turns is a key strategy in drug design. Allylglycine esters, including this compound, are instrumental in creating such mimics. orgsyn.org

A powerful and widely used strategy involves the synthesis of a short linear peptide containing two allylglycine residues. The terminal alkenes of these residues can then be joined together through a ring-closing metathesis (RCM) reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst). This reaction forms a new carbon-carbon double bond, creating a macrocyclic structure that forces the peptide backbone into a stable β-turn conformation. A systematic study has demonstrated that this method is effective for creating macrocyclic dipeptide lactams with 8-, 9-, and 10-membered rings, which serve as potent β-turn mimics.

Application Key Reaction Resulting Structure Significance
β-Turn MimicryRing-Closing Metathesis (RCM)Macrocyclic Dipeptide LactamsEnforces bioactive conformation, enhances stability.

Precursor for Non-Natural and Stereochemically Defined Amino Acids

The development of methods for synthesizing novel, enantiomerically pure amino acids is of significant interest for chemical biology and pharmaceutical development. This compound is an ideal chiral starting material for this purpose, as its alkene side chain can be elaborated into a vast array of other functional groups while preserving the stereointegrity of the α-carbon.

The terminal double bond is amenable to a wide range of chemical transformations, including:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can be used to attach aryl or vinyl groups.

Hydroboration-Oxidation: This two-step process converts the alkene into a primary alcohol, which can be further oxidized or functionalized.

Ozonolysis: Cleavage of the double bond yields an aldehyde, a versatile functional group for further elaboration.

Epoxidation: Conversion to an epoxide provides a reactive intermediate for introducing various nucleophiles.

These transformations allow for the rational design and synthesis of a library of non-natural amino acids with diverse side-chain functionalities from a single, readily available chiral precursor. For instance, the synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester from a serine derivative highlights how a functionalized amino acid ester can be a building block for non-natural α-amino acids through palladium-catalyzed cross-coupling reactions. orgsyn.org

Role in Natural Product Synthesis

The structural motifs present in this compound are found within, or are synthetically related to, several complex natural products. Its utility extends to being a key fragment or intermediate in total synthesis.

Tubulysins are a family of highly potent cytotoxic peptides isolated from myxobacteria that inhibit tubulin polymerization, making them attractive payloads for antibody-drug conjugates (ADCs) in cancer therapy. researchgate.netnih.gov The synthesis of tubulysin (B8622420) and its analogues is a complex undertaking. In several synthetic routes for tubulysin derivatives, an allyl ester is used as a protecting group for the C-terminus of the molecule. nih.govsemanticscholar.org For example, a reported synthesis of a tubulysin drug-linker for an ADC began with tubulysin M protected at its C-terminus with an allyl ester. nih.govsemanticscholar.org This allyl group can be selectively removed late in the synthetic sequence under mild conditions using a palladium(0) catalyst, leaving other sensitive functional groups in the molecule intact. nih.govsemanticscholar.org This demonstrates the strategic importance of allyl esters, derived from the corresponding allyl alcohol and the carboxylic acid of a molecule like (S)-2-Amino-pent-4-enoic acid, in the intricate synthesis of these powerful anti-cancer agents.

Natural Product Family Role of Allyl Group Key Feature Reference Example
TubulysinsC-terminal Protecting GroupOrthogonal deprotection using Pd(0)Synthesis of tubulysin M derivatives for ADCs. nih.govsemanticscholar.org

The synthetic utility of allylglycine esters goes beyond the applications already mentioned, providing access to a wide range of complex molecules. orgsyn.org The inherent functionality of this compound—a primary amine, an ester, and an alkene—makes it a powerful precursor for constructing various heterocyclic systems and other important biomolecules. Research has shown that allylglycine esters are versatile building blocks for synthesizing:

Azabicyclo[X.Y.0]alkanone amino acids

L-tetrahydrodipicolinic acid , a key intermediate in diaminopimelate metabolism

Potent macrocyclic HCV NS3 protease inhibitors

Anti-bacterial cyclic peptides orgsyn.org

In each of these cases, the allylic side chain participates in key bond-forming reactions, such as cyclizations and other transformations, to build the complex target structures. The compound itself is a functionalized alkene, and its application in these syntheses underscores its role as a versatile intermediate for creating diverse and biologically relevant molecules.

Synthesis of L-Tetrahydrodipicolinic Acid

This compound is a key precursor for the synthesis of L-Tetrahydrodipicolinic acid, a crucial intermediate in the diaminopimelate pathway of lysine (B10760008) biosynthesis in bacteria and plants. The synthetic strategy hinges on a powerful carbon-carbon bond-forming reaction known as Ring-Closing Metathesis (RCM). orgsyn.org

The general approach involves the strategic coupling of two molecules of this compound or its derivatives. The terminal alkene functionalities of the two coupled allylglycine units are then subjected to an intramolecular cyclization reaction mediated by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgnih.gov This RCM reaction forges a new carbon-carbon double bond, creating the six-membered heterocyclic core of the tetrahydrodipicolinate system, with the concomitant release of ethylene (B1197577) gas as a byproduct. wikipedia.org

Table 1: Key Reaction Type in the Synthesis of L-Tetrahydrodipicolinic Acid

Reaction TypeDescriptionCatalyst ExampleByproduct
Ring-Closing Metathesis (RCM)An intramolecular reaction that forms a cyclic alkene from a diene.Grubbs' CatalystEthylene

Chiral Source in Asymmetric Induction

The intrinsic chirality of this compound makes it an excellent chiral auxiliary and starting material for asymmetric induction. youtube.com In this context, the pre-existing stereocenter at the alpha-carbon is used to control the stereochemical outcome of new chiral centers formed during a chemical reaction. This transfer of chirality is a cornerstone of modern asymmetric synthesis, enabling the creation of enantiomerically pure compounds. mdpi.comrsc.org

The principle of asymmetric induction relies on the creation of diastereomeric transition states that differ in energy. youtube.com When a reagent approaches the chiral substrate, the existing stereocenter and its substituents create a sterically and electronically biased environment. This directs the incoming reagent to attack from a preferred trajectory, leading to the predominant formation of one diastereomer over the other.

This compound can be elaborated into more complex chiral ligands or synthons. For instance, the amino and ester groups can be modified to create chiral ligands for metal-catalyzed reactions, where the stereochemical information from the amino acid backbone influences the enantioselectivity of the catalytic transformation. mdpi.com The terminal alkene also provides a handle for a variety of transformations, such as epoxidation, dihydroxylation, or addition reactions, where the stereochemistry of the starting material directs the formation of new stereocenters on the side chain. The resulting products, rich in stereochemical information, are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Table 2: Principles of Asymmetric Induction

PrincipleDescription
Chiral SubstrateA molecule, such as this compound, that possesses at least one stereocenter.
Diastereomeric Transition StatesThe interaction between the chiral substrate and a reagent creates different energy pathways for the formation of possible stereoisomers.
Stereochemical ControlThe energy difference between the transition states leads to the preferential formation of one stereoisomer.

Biochemical and Pharmacological Relevance of S 2 Amino Pent 4 Enoic Acid Methyl Ester Derivatives

Design and Synthesis of Enzyme Inhibitors

Derivatives of (S)-2-Amino-pent-4-enoic acid methyl ester have served as scaffolds or key intermediates in the development of potent inhibitors for several classes of enzymes. These enzymes play critical roles in various pathological conditions, making their inhibition a valuable therapeutic strategy.

Tubulin Polymerization Inhibitors

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, motility, and intracellular transport. researchgate.net Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. researchgate.net Research in this area has led to the discovery of various classes of inhibitors, many of which are heterocyclic compounds. researchgate.netnih.govnih.gov

One class of potent tubulin polymerization inhibitors is the pyrrole-based carboxamides. nih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. nih.gov Another class includes biarylaminoquinazolines, which have been identified as inhibitors that bind to the colchicine (B1669291) site of tubulin. nih.gov Additionally, indole-containing heterocycles structurally related to combretastatin (B1194345) A4 are being investigated for their tubulin inhibitory effects. researchgate.net The synthetic strategies for these diverse classes of tubulin inhibitors are varied and often based on their respective heterocyclic core structures. Currently, the available scientific literature does not indicate that this compound is used as a precursor in the synthesis of these tubulin polymerization inhibitors.

Modulation of Neurotransmitter Pathways

The modulation of neurotransmitter systems is a cornerstone of treatment for many neurological and psychiatric disorders. Derivatives of (S)-2-Amino-pent-4-enoic acid have been directly implicated in the modulation of a key inhibitory neurotransmitter pathway.

Inhibition of GABA Synthesis and its Cognitive Effects

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. scbt.com Its synthesis is catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD). scbt.comwikipedia.org The compound 2-Amino-pent-4-enoic acid, also known as allylglycine, is a known inhibitor of GAD. wikipedia.orgtargetmol.com Specifically, L-allylglycine acts as a potent inhibitor of this enzyme. targetmol.com

By inhibiting GAD, allylglycine blocks the biosynthesis of GABA, leading to reduced levels of this neurotransmitter. wikipedia.orgf1000research.com This depletion of GABA can have significant physiological consequences, as demonstrated in animal studies where allylglycine is used to induce seizures, presumably due to the resulting imbalance between excitatory and inhibitory neurotransmission. wikipedia.org The ability of allylglycine derivatives to modulate GABA levels highlights their potential as research tools to study the cognitive and neurological effects of GABAergic deficits. The study of GAD inhibitors is crucial for understanding the role of GABA in conditions like epilepsy and anxiety. scbt.com

Development of Arginine Vasopressin V1B Receptor Antagonists

The arginine vasopressin V1B receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and plays a role in stress-related psychiatric disorders such as depression and anxiety. oup.comnih.govtandfonline.com Consequently, the development of V1B receptor antagonists is an active area of pharmaceutical research.

A number of potent and selective non-peptide V1B receptor antagonists have been synthesized and evaluated. oup.comnih.gov For instance, SSR149415 was the first selective and orally active non-peptide antagonist for this receptor and has shown anxiolytic and antidepressant-like effects in rodent models. pnas.org More recently, compounds such as TASP0233278 and TASP0390325 have also been developed and characterized as potent, orally active V1B receptor antagonists with antidepressant and anxiolytic properties. mcgill.ca The chemical structures of these antagonists are complex and are not derived from peptides. oup.com The synthetic routes to these non-peptide antagonists are based on the assembly of their unique heterocyclic and aromatic core structures. The current body of scientific literature does not suggest that this compound is utilized in the synthesis of these non-peptide arginine vasopressin V1B receptor antagonists.

Applications in Chemical Genetics and Neural Stem Cell Research

Derivatives of this compound, particularly its parent amino acid L-allylglycine, have emerged as valuable tools in the fields of chemical genetics and neural stem cell research. These applications primarily leverage the unique structural and reactive properties of the allylglycine scaffold to probe and manipulate complex biological processes within the nervous system.

The core of jejich utility lies in the realm of unnatural amino acid (Uaa) mutagenesis, a powerful technique in chemical genetics that allows for the site-specific incorporation of amino acids with novel functionalities into proteins. nih.govvcu.edu This methodology enables researchers to investigate protein structure, function, and interactions with a level of precision not achievable through traditional genetic mutations. nih.govvcu.edu

In the context of neural stem cell (NSC) research, the ability to introduce Uaas into specific proteins is particularly insightful. A significant advancement in this area has been the development of lentiviral-based gene delivery systems. nih.gov These systems facilitate the stable incorporation of Uaas into proteins expressed in NSCs, overcoming the limitations of transient expression methods and allowing for the long-term study of NSC differentiation and the function of the resulting neural progenies. nih.govca.gov

One notable application involves the genetic encoding of fluorescent Uaas into proteins within NSCs. nih.gov As these cells differentiate into neurons, the fluorescent Uaa can act as a reporter, providing real-time optical readouts of dynamic cellular processes, such as the conformational changes of voltage-sensitive domains in membrane proteins during depolarization. nih.gov This approach offers a powerful method to study the electrophysiological properties of maturing neurons derived from stem cells.

Furthermore, the known biochemical activity of L-allylglycine as an inhibitor of glutamate decarboxylase (GAD) presents opportunities for its derivatives in neural research. selleckchem.comwikipedia.orgmedchemexpress.com GAD is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter GABA. selleckchem.comwikipedia.org By designing derivatives that can be selectively incorporated into specific neural proteins, researchers could potentially modulate local GABAergic signaling, providing a chemical-genetic tool to dissect the role of GABA in NSC proliferation, differentiation, and synaptic integration.

The table below summarizes key research findings related to the application of unnatural amino acids, including derivatives of allylglycine, in these advanced research areas.

Research AreaKey ApplicationInvestigated ProcessReference Compound/TechniqueKey Findings
Chemical Genetics Unnatural Amino Acid MutagenesisProtein structure-function analysis, Enzyme activity controlo-vinyl-tyrosine, photocaged histidineAllowed for spatial and temporal control of enzyme activity through chemical or light-induced activation. vcu.edu
Neural Stem Cell Research Stable Uaa IncorporationNSC differentiation, Neuronal protein functionLentiviral delivery of orthogonal tRNA/synthetase pairsEnabled stable expression of proteins with Uaas in NSCs and their differentiated progeny without perturbing the differentiation process. nih.govca.gov
Neurobiology Fluorescent Uaa ReportingVoltage-sensitive domain dynamics in neuronsFluorescent Uaa in a voltage-dependent phosphataseSuccessfully reported conformational changes in response to membrane depolarization in differentiated neurons. nih.gov
Neurotransmitter Synthesis Enzyme InhibitionGABA biosynthesisL-AllylglycinePotent inhibition of glutamate decarboxylase (GAD), leading to reduced GABA levels. selleckchem.comwikipedia.orgmedchemexpress.com

These examples highlight the potential of this compound derivatives as sophisticated molecular probes. Their application in chemical genetics and neural stem cell research opens new avenues for understanding the intricate molecular mechanisms that govern neurodevelopment and neuronal function.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Analysis in Synthetic Research

Spectroscopic methods are fundamental in the analysis of (S)-2-Amino-pent-4-enoic acid methyl ester, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The vinyl protons (=CH- and =CH₂) would appear in the downfield region (typically 5-6 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling. The alpha-proton (-CH(NH₂)-) would resonate around 3.5-4.0 ppm, while the methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.7 ppm. The allylic protons (-CH₂-) would be found further upfield.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is the most deshielded, appearing around 170-175 ppm. The carbons of the double bond would be found in the 115-140 ppm range. The alpha-carbon attached to the nitrogen atom would resonate around 50-60 ppm, and the methyl ester carbon would be at a similar chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the alpha-proton and the adjacent allylic protons. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further reveal long-range (2-3 bond) C-H correlations, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C=O - ~173
-CH(NH₂) ~3.8 ~55
-CH₂-CH= ~2.5 ~36
-CH=CH₂ ~5.8 ~135
=CH₂ ~5.2 ~118
-OCH₃ ~3.7 ~52

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. For this compound, the molecular formula is C₆H₁₁NO₂. keyorganics.netsielc.com The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 130.0863 Da, which can be distinguished from other ions of the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion induces fragmentation, providing structural information. Common fragmentation pathways for amino acid esters include the neutral loss of the ester group or parts of the side chain. drugbank.comnih.gov Key predicted fragments for this compound would arise from the loss of the methoxycarbonyl group (-•COOCH₃) or cleavage at the Cα-Cβ bond of the allyl side chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₆H₁₂NO₂]⁺ 130.0863 Protonated Molecular Ion
[M+Na]⁺ [C₆H₁₁NNaO₂]⁺ 152.0682 Sodium Adduct
[M+H - CH₃OH]⁺ [C₅H₈NO]⁺ 98.0599 Loss of methanol (B129727) from the ester
[M+H - •COOCH₃]⁺ [C₅H₁₀N]⁺ 84.0808 Loss of the methoxycarbonyl radical

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. These include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretching band for the ester (around 1735-1750 cm⁻¹), C=C stretching for the alkene (around 1640 cm⁻¹), and C-O stretching for the ester group (around 1100-1300 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (R-NH₂) N-H Stretch ~3300-3400 (two bands)
Ester (R-COOR') C=O Stretch ~1735-1750
Alkene (C=C) C=C Stretch ~1640
Alkene (=C-H) =C-H Stretch ~3010-3095
Ester (R-COOR') C-O Stretch ~1100-1300

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for separating the target compound from impurities and for determining its stereochemical configuration.

The determination of the enantiomeric excess (e.e.) of this compound is critical, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving the enantiomers of amino acid esters. yakhak.org The separation is typically performed in a normal-phase mode, using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). yakhak.org By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess of the (S)-enantiomer can be accurately calculated. The development of such methods is crucial for quality control in asymmetric synthesis. yakhak.orgchromatographytoday.com

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound or its derivatives, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. For instance, in the synthesis of the N-Boc protected analogue, N-(Boc)-allylglycine methyl ester, TLC is used to distinguish the product from the starting materials. orgsyn.orgorgsyn.org

The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (eluent), such as a mixture of hexanes and ethyl acetate (B1210297). orgsyn.orgorgsyn.org The separated spots are visualized, often using a potassium permanganate (B83412) (KMnO₄) stain, which reacts with the alkene group, or ninhydrin, which reacts with the primary amine to produce a colored spot. orgsyn.orggavinpublishers.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific eluent system and is used to identify the product. For example, the related N-(Boc) protected product shows an Rf of 0.29 in a 9:1 hexanes/ethyl acetate system. orgsyn.org

Column Chromatography for Purification Strategies

Column chromatography is a cornerstone technique for the purification of synthetic intermediates and final products, including derivatives of this compound. orgsyn.orgorgsyn.org In the synthesis of the closely related N-(Boc)-allylglycine methyl ester, column chromatography is employed to isolate the product from reaction byproducts and unreacted starting materials. orgsyn.org The process typically involves adsorbing the crude reaction mixture onto silica gel and then eluting it through a column packed with the same stationary phase. orgsyn.orgorgsyn.org

A common strategy involves an initial filtration through a silica gel pad to remove major impurities, followed by a more refined column chromatography step for final purification. orgsyn.orgorgsyn.org For instance, after a reaction mixture is filtered through a pad of silica gel, the resulting oil can be subjected to column chromatography to yield the purified product. orgsyn.org The choice of eluent is critical for achieving good separation. A gradient or isocratic system, such as a mixture of diethyl ether and hexanes, is often used to separate compounds based on their polarity. orgsyn.org

The following table summarizes typical conditions used in the purification of an N-protected allylglycine methyl ester derivative, which are applicable to this compound. orgsyn.orgorgsyn.org

Table 1: Illustrative Column Chromatography Conditions for Purification

Parameter Description Source(s)
Stationary Phase High-purity grade Silica Gel (e.g., 230-400 mesh) orgsyn.org
Pre-purification Filtration through a dry-packed silica gel column (150 g) orgsyn.org
Eluent System 50:50 Diethyl ether:Hexanes for initial filtration; 5% diethyl ether in hexanes for detailed separation orgsyn.orgorgsyn.org

| Post-purification | Fractions are combined and concentrated under reduced pressure to yield the purified oil | orgsyn.orgorgsyn.org |

Supercritical Fluid Chromatography (SFC) for Chiral Purity Evaluation

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for enantioseparations at both analytical and preparative scales, offering advantages in speed and reduced use of toxic solvents compared to traditional liquid chromatography. chromatographyonline.comnih.gov The technique utilizes a mobile phase, typically carbon dioxide, under supercritical conditions, which possesses low viscosity and high diffusivity, enabling rapid and efficient separations. chromatographyonline.comnih.gov SFC is highly compatible with a range of chiral stationary phases (CSPs), particularly those based on polysaccharides. researchgate.net

For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have shown excellent performance in enantiomeric resolution. yakhak.org The choice of organic modifier (co-solvent) mixed with CO2, such as methanol or acetonitrile, plays a crucial role in achieving chiral recognition and separation. nih.gov

However, the application of SFC for determining the enantiomeric purity of allylglycine derivatives is not always straightforward. In one documented instance, attempts to ascertain the enantiomeric purity of N-(Boc)-allylglycine methyl ester using SFC on a chiral column were unsuccessful. orgsyn.org This highlights that while SFC is a powerful tool, method development is essential, and success is dependent on the specific analyte and the selection of appropriate column and mobile phase conditions. orgsyn.orgchromatographyonline.com

Table 2: General SFC Parameters for Chiral Analysis of Amino Acid Esters

Parameter Description Source(s)
Technique Packed-column Supercritical Fluid Chromatography (pSFC) chromatographyonline.com
Primary Mobile Phase Supercritical Carbon Dioxide (CO2) nih.gov
Co-solvents (Modifiers) Methanol, Acetonitrile nih.gov
Stationary Phases (CSPs) Polysaccharide-based columns (e.g., amylose or cellulose derivatives) researchgate.netyakhak.org
Detection Mass Spectrometry (MS/MS), Ultraviolet (UV) nih.gov

| Key Advantage | Rapid analysis times and complementary selectivity to HPLC | chromatographyonline.comnih.gov |

Quantitative Determination of Enantiomeric Excess and Diastereomeric Ratios

The stereochemical outcome of a synthesis producing compounds like this compound must be quantified. This involves determining the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, and the diastereomeric ratio (dr), which quantifies the proportion of different diastereomers formed.

Enantiomeric Excess (ee) Determination Chiral chromatography is the most common and reliable method for determining the enantiomeric excess of amino acids and their derivatives. uma.es

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govscas.co.jp Polysaccharide-based CSPs are particularly effective for the direct separation of amino acid enantiomers. scas.co.jp The mobile phase composition, often a mixture of solvents like hexane, dichloroethane, and ethanol (B145695), can be manipulated to optimize separation. scas.co.jp Alternatively, a chiral mobile phase additive can be used with a standard reversed-phase column. nih.gov The separated enantiomers are detected, typically by UV, and the peak areas are integrated to calculate the enantiomeric excess. uma.es

Gas Chromatography (GC): Enantioselective GC, especially comprehensive two-dimensional GC (GCxGC), provides high-resolution separation for quantifying amino acid enantiomers. nih.gov This technique requires the amino acids to be converted into volatile derivatives, such as N-trifluoroacetyl-O-methyl esters, prior to analysis. nih.gov The method is highly sensitive and allows for the accurate determination of ee values. nih.gov

Table 3: Chiral HPLC Conditions for Enantiomeric Purity of Amino Acid Derivatives

Parameter Description Source(s)
Stationary Phase Chiral Stationary Phase (CSP), e.g., SUMICHIRAL OA series (Amide Type) scas.co.jp
Mobile Phase Hexane / 1,2-dichloroethane (B1671644) / ethanol (e.g., 500 / 30 / 0.15 v/v/v) scas.co.jp
Detection UV, Fluorescence (FL) yakhak.orguma.es
Quantification Integration of peak areas of the two enantiomers uma.es

| Accuracy | Can determine enantiomeric impurities down to 0.1% (LOQ) | cat-online.com |

Diastereomeric Ratio (dr) Determination When a reaction produces multiple diastereomers, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for their quantification.

¹H NMR Spectroscopy: The diastereomeric ratio can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture. rsc.orgresearchgate.net Diastereomers are distinct chemical entities and will have slightly different chemical shifts for corresponding protons. researchgate.net By selecting a pair of well-resolved signals, one for each diastereomer, and carefully integrating their areas, the ratio can be calculated. researchgate.net It is crucial to ensure the chosen signals are unique to each diastereomer and that the nuclei are fully relaxed to ensure accurate integration. researchgate.net

Advanced NMR Techniques: In cases where signals in a standard ¹H NMR spectrum are crowded or overlapping, advanced methods like band-selective pure shift NMR can be employed. rsc.orgnih.gov This technique collapses complex multiplets into singlets, dramatically improving spectral resolution and allowing for more accurate integration and determination of the diastereomeric ratio. nih.gov

Table 4: Example of Diastereomeric Ratio (dr) Determination by ¹H NMR

Method Signal Source Integration Value (Diastereomer 1) Integration Value (Diastereomer 2) Calculated Ratio (dr) Source(s)
Standard ¹H NMR Integration of diagnostic signals 7.2 92.8 7.2 : 92.8 rsc.org
Pure Shift NMR Integration of resolved signals 7.6 92.4 7.6 : 92.4 rsc.org

| Lorentzian Lineshape Fitting | Deconvolution of overlapping signals | 11.6 | 88.4 | 11.6 : 88.4 | rsc.org |

Future Directions and Emerging Research Avenues for S 2 Amino Pent 4 Enoic Acid Methyl Ester Chemistry

Development of Novel and More Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of (S)-2-amino-pent-4-enoic acid methyl ester and its analogs. A key focus is the reduction of waste and the use of less hazardous reagents.

One promising area is the direct use of allylic alcohols as alkylating agents, which minimizes waste and avoids the need for pre-functionalized substrates. mmu.ac.uk This approach represents a step forward in atom economy for allylic substitution reactions. mmu.ac.uk Another sustainable strategy involves the direct C-H oxidation of terminal olefins to create complex allylic esters, a method that couples stable compounds like carboxylic acids and terminal olefins, thereby avoiding stoichiometric coupling reagents. nih.gov

Biocatalysis presents a particularly sustainable route. Engineered enzymes, such as protoglobin nitrene transferases, are being developed to catalyze the enantioselective intermolecular amination of C-H bonds in carboxylic acid esters, offering a direct pathway to chiral α-amino esters. nih.gov Similarly, enzymes like UstD are being engineered for highly selective decarboxylative aldol (B89426) additions to produce non-standard γ-hydroxy amino acids, which could be adapted for the synthesis of related unsaturated amino acids. nih.gov These enzymatic methods often occur in aqueous media under mild conditions, aligning with the principles of green chemistry.

Researchers are also exploring alternative synthetic pathways starting from biorenewable feedstocks like fatty acids to produce precursors for amino acids, which could lead to more sustainable production of polymer building blocks. mdpi.com

Exploration of New Catalytic Asymmetric Methods

The precise control of stereochemistry is paramount for the application of chiral molecules like this compound. Consequently, a major research thrust is the development of new catalytic asymmetric methods to synthesize α-allyl amino acids with high enantioselectivity and diastereoselectivity.

Transition-Metal Catalysis continues to be a fertile ground for innovation. Dual Pd/Cu catalyst systems have been developed for the asymmetric α-allylation of amino acids and small peptides, enabling the synthesis of non-natural α,α-dialkyl α-amino acids with high yields and excellent enantioselectivities (up to >99% ee). acs.org Other transition metals like iridium, molybdenum, and cobalt are also being explored. acs.orgnih.gov For instance, cobalt catalysis in combination with specific chiral ligands has been used for the highly enantioselective nucleophilic addition to α-iminoesters. acs.org Ruthenium-catalyzed allylic alkylations of chelated amino acid ester enolates are also showing promise for highly regioselective synthesis. uni-saarland.de

Organocatalysis offers a metal-free alternative, reducing concerns about metal contamination in final products, which is particularly important for pharmaceutical applications. Chiral aldehydes, inspired by pyridoxal-dependent enzymes, have been successfully used to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.gov Another significant development is the use of chiral squaramide hydrogen-bond donor catalysts for the enantioselective and diastereoselective allylation of α-chloro glycinates, achieving high enantioselectivity (up to 97% ee). nih.govacs.org

Dual and Triple Catalytic Systems that combine different catalytic modes are emerging as a powerful strategy. A triple catalytic system combining a chiral aldehyde, a Lewis acid, and a transition metal has been shown to be effective for the asymmetric α-allylation of N-unprotected amino acid esters. nih.gov In this system, the chiral aldehyde acts as both an organocatalyst and a ligand for the transition metal. nih.gov Synergistic dual-catalytic systems, such as a chiral primary-tertiary diamine with an allylpalladium(II) complex, have also been reported for the direct asymmetric allylic alkylation of β-ketocarbonyl compounds with allylic alcohols. mmu.ac.uk

Expanded Applications in Medicinal Chemistry and Chemical Biology

Unnatural amino acids like this compound are invaluable tools in medicinal chemistry and chemical biology. The allyl group serves as a versatile functional handle for further chemical modifications.

In drug discovery , these amino acids are used as peptidomimetic building blocks. psu.edu Their incorporation into peptides can enhance metabolic stability, improve receptor binding, and introduce novel biological activities. psu.edu The synthesis of complex natural products and their analogs, many of which have therapeutic potential, often relies on the stereoselective synthesis of such non-standard amino acids. nih.gov For example, α-quaternary chiral glutamic acid derivatives, which are important in therapeutic studies, can be synthesized efficiently using allylic alkylation methods. acs.org

In chemical biology , the alkene functionality can be used in bioorthogonal reactions to introduce chemical probes into biomolecules, such as proteins. google.com This allows for the study of protein function, localization, and interactions within a cellular context. Synthetic unnatural amino acids are also being developed as fluorimetric probes for detecting metal cations, which could have applications in diagnostics and in studying the role of metals in biological systems. uminho.pt The development of fluorescent unnatural α-amino acids is seen as a way to create intrinsic peptidic probes, overcoming the limitations of large, extrinsic chromophores for biological imaging. rsc.org

Potential for Advanced Materials Science Applications

The unique structure of this compound, combining a chiral amino acid core with a polymerizable allyl group, opens up possibilities in advanced materials science.

The allyl group can act as a monomer for polymerization. While monoallyl compounds typically polymerize slowly to form low molecular weight polymers, they can be copolymerized with other monomers to create materials with tailored properties. researchgate.net For instance, allyl-functionalized polymers are used in the production of specialty resins and have applications in the electronics industry due to their physical and electrical properties. nih.gov

In the field of biomaterials , polymers derived from amino acids are of great interest due to their potential biocompatibility and biodegradability. nih.govnih.gov The incorporation of this compound into polymers could introduce chirality and a reactive handle for post-polymerization modification. This could be used to attach bioactive molecules, such as drugs or cell-adhesion peptides, to create functional materials for drug delivery, tissue engineering, and antimicrobial coatings. nih.gov The self-assembly of copolymers derived from fatty acids and amino acids into nanoparticles has been demonstrated, suggesting a pathway for creating novel drug delivery systems. nih.gov The development of polymers from renewable resources like amino acids is also an active area of research for creating sustainable engineering thermoplastics. nih.gov

Q & A

Basic: What are the optimal reaction conditions for synthesizing (S)-2-amino-pent-4-enoic acid methyl ester?

Answer:
The synthesis typically involves multi-step protocols, including palladium-catalyzed hydrogenation and esterification. For example, a procedure using methanol as a solvent, triethylamine as a base, and hydrogen gas under controlled pressure (1–3 atm) at 25–40°C can yield the target compound with >90% purity. Critical steps include protecting the amino group during esterification to prevent side reactions and optimizing pH (6.5–7.5) to minimize racemization . Post-synthesis purification via column chromatography (e.g., silica gel with chloroform/methanol gradients) is essential to isolate the enantiomerically pure product.

Advanced: How can enantiomeric excess (ee) be accurately determined for this compound?

Answer:
Enantiomeric purity is best assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (85:15 v/v) at 1.0 mL/min. Alternatively, 1H^1\text{H}-NMR with chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can distinguish enantiomers via split signals for methyl or amino protons. GC-MS with a chiral stationary phase (e.g., β-cyclodextrin derivatives) is also viable, as demonstrated in analyses of structurally similar esters .

Basic: What analytical techniques validate the chemical purity and structural integrity of this compound?

Answer:

  • GC-MS : Identifies volatile impurities and confirms molecular weight via fragmentation patterns (e.g., m/z 157 [M+^+] for the methyl ester moiety) .
  • 1H^1\text{H}-/13C^{13}\text{C}-NMR : Key signals include δ 5.7–6.1 ppm (olefinic protons), δ 3.6 ppm (methoxy group), and δ 1.3–2.2 ppm (methylene/methyl groups) .
  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 20–80% over 20 min) detect polar byproducts.

Advanced: What strategies mitigate racemization during synthesis or storage?

Answer:
Racemization occurs via keto-enol tautomerism or base-catalyzed epimerization. Mitigation strategies include:

  • Using non-polar solvents (e.g., chloroform) and mild bases (e.g., triethylamine instead of NaOH) during synthesis .
  • Storing the compound at –20°C in anhydrous conditions to prevent hydrolysis.
  • Avoiding prolonged exposure to temperatures >40°C, which accelerates chiral inversion.

Advanced: How does the olefinic moiety in this compound influence its reactivity in further derivatization?

Answer:
The pent-4-enoic acid backbone allows for regioselective reactions:

  • Hydrogenation : The double bond can be reduced to yield saturated analogs using Pd/C or PtO2_2 catalysts under H2_2 .
  • Epoxidation : Reacting with mCPBA (meta-chloroperbenzoic acid) forms an epoxide for crosslinking or polymer applications.
  • Michael Addition : The α,β-unsaturated ester participates in nucleophilic additions (e.g., thiols or amines) to generate functionalized derivatives .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from amine vapors.
  • Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste if chlorinated solvents are used .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from measurement methods (e.g., shake-flask vs. chromatographic). To standardize:

  • Use the shake-flask method with UV detection at λ = 210–220 nm (amide/ester absorption) in buffers (pH 2–12).
  • Validate with ESOL Log S predictions (e.g., –2.1 to –1.5 for aqueous solubility) and compare against experimental data .
  • Consider co-solvents (e.g., DMSO ≤1% v/v) for low-solubility assays.

Advanced: What computational tools predict the pharmacokinetic behavior of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate GI absorption (high), BBB permeability (low), and CYP inhibition (e.g., CYP3A4). Parameters like TPSA (Topological Polar Surface Area, ~70 Ų) and LogP (~1.2) are critical .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., amino acid transporters) using force fields like CHARMM or AMBER.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.